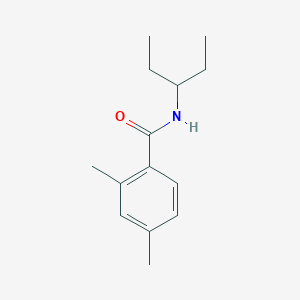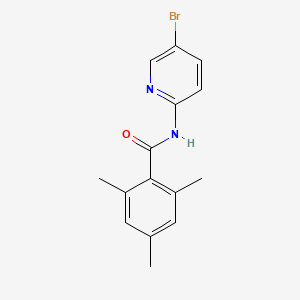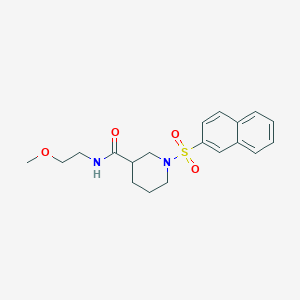
N-(1-ethylpropyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-2,4-dimethylbenzamide, also known as DEET, is a colorless, oily liquid that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 as a means to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most widely used insect repellents in the world.
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,4-dimethylbenzamide works by disrupting the insects' olfactory receptors, which are responsible for detecting human scent. N-(1-ethylpropyl)-2,4-dimethylbenzamide may also interfere with the insects' ability to detect carbon dioxide, which is another signal that humans emit.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2,4-dimethylbenzamide has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(1-ethylpropyl)-2,4-dimethylbenzamide has also been shown to have some systemic effects, including the ability to cross the blood-brain barrier and affect neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethylpropyl)-2,4-dimethylbenzamide is a widely used insect repellent, and its effectiveness has been extensively studied in laboratory experiments. N-(1-ethylpropyl)-2,4-dimethylbenzamide is relatively easy to use and can be applied to skin or clothing. However, N-(1-ethylpropyl)-2,4-dimethylbenzamide can be difficult to work with in laboratory settings due to its oily nature and potential for skin irritation.
Orientations Futures
There are several areas of research that could be explored in the future related to N-(1-ethylpropyl)-2,4-dimethylbenzamide. Some of these include:
1. Developing new formulations of N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more effective and less irritating to the skin.
2. Studying the long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure on human health.
3. Investigating the potential for N-(1-ethylpropyl)-2,4-dimethylbenzamide to be used as a treatment for insect-borne diseases.
4. Exploring the use of N-(1-ethylpropyl)-2,4-dimethylbenzamide in combination with other insect repellents to increase effectiveness.
5. Developing new methods for synthesizing N-(1-ethylpropyl)-2,4-dimethylbenzamide that are more efficient and environmentally friendly.
In conclusion, N-(1-ethylpropyl)-2,4-dimethylbenzamide, or N-(1-ethylpropyl)-2,4-dimethylbenzamide, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there is still much to learn about the mechanism of action and long-term effects of N-(1-ethylpropyl)-2,4-dimethylbenzamide exposure, it remains an important tool in the fight against insect-borne diseases.
Méthodes De Synthèse
N-(1-ethylpropyl)-2,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then further reacted with propylamine to produce N-(1-ethylpropyl)-2,4-dimethylbenzamide. The synthesis of N-(1-ethylpropyl)-2,4-dimethylbenzamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-2,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,4-dimethylbenzamide works by blocking the insects' ability to detect human scent, making it difficult for them to locate and bite their human host.
Propriétés
IUPAC Name |
2,4-dimethyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAAJUKGQSXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)


![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)